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Cat. No.: B1415239 Get Quote

A Technical Guide to "Allyl-Weinreb" Amides in
Total Synthesis
Executive Summary
In complex molecule synthesis, the N-methoxy-N-methylamide (Weinreb amide) is the gold

standard for converting carboxylic acid derivatives into ketones and aldehydes without over-

addition. However, the methoxy group is chemically inert, often becoming a "dead end"

functionality.

This guide details the N-allyloxy-N-methylamide (Allyl-Weinreb amide). This variant retains the

chemoselective acylation properties of the parent Weinreb amide but introduces the O-allyl

moiety as a versatile functional handle. This modification allows for three distinct synthetic

vectors:

Standard Nucleophilic Acyl Substitution (Ketone synthesis).

Palladium-Catalyzed Deallylation (Access to hydroxamic acids).

Ring-Closing Metathesis (RCM) (Formation of cyclic N-alkoxy lactams).
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Part 1: Structural Fundamentals & Mechanistic
Advantage
The utility of the Allyl-Weinreb amide rests on the stability of its metal-chelated tetrahedral

intermediate. Unlike standard esters, which collapse to ketones that are more reactive than the

starting material (leading to tertiary alcohols), the Allyl-Weinreb amide forms a stable 5-

membered chelate with the metal cation (Mg²⁺ or Li⁺).

The Chelation-Control Mechanism
The O-allyl group does not interfere with the chelation geometry required for stability. The

intermediate remains stable at low temperatures until an acidic quench destroys the chelate,

releasing the ketone.
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Figure 1: The stable chelation model prevents over-addition of the nucleophile. The O-allyl

group (part of the leaving group upon collapse) remains intact during the addition phase.

Part 2: Divergent Synthetic Applications[1]
The primary advantage of the Allyl-Weinreb amide over the Methoxy variant is the orthogonality

of the allyl group.

1. Ketone Synthesis (Standard Mode)
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Reagent: Grignard (RMgX) or Organolithium (RLi).

Mechanism: Formation of stable intermediate

Hydrolysis.

Outcome: Clean conversion to ketones.

2. Hydroxamic Acid Synthesis (Deallylation Mode)
Hydroxamic acids are potent metalloprotease inhibitors. Converting a standard Weinreb amide

(N-OMe) to a hydroxamic acid (N-OH) is chemically difficult. The N-O-Allyl bond, however, can

be cleaved under mild, neutral conditions using Pd(0).

Reagent: Pd(PPh₃)₄ (cat), Scavenger (e.g., N,N-dimethylbarbituric acid).

Mechanism:

-allyl palladium complex formation

Nucleophilic scavenging.

3. Cyclic N-Alkoxy Lactams (Metathesis Mode)
If the acyl chain contains a terminal alkene, the O-allyl group participates in Ring-Closing

Metathesis (RCM).

Reagent: Grubbs II or Hoveyda-Grubbs II catalyst.

Outcome: Formation of 5-, 6-, or 7-membered cyclic hydroxamic acid derivatives.
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Figure 2: The divergent reactivity profile of N-allyloxy-N-methylamides.

Part 3: Experimental Protocols
Protocol A: Synthesis of N-Allyloxy-N-Methylamide
Precursor Synthesis: This protocol assumes the use of the commercially available or pre-

synthesized N-allyloxy-N-methylamine hydrochloride.

Reagents:

Carboxylic Acid substrate (1.0 equiv)

N-Allyloxy-N-methylamine HCl (1.2 equiv)

EDC·HCl (1.5 equiv)

HOBt (1.5 equiv)

N-Methylmorpholine (NMM) (3.0 equiv)

Dichloromethane (DCM) (0.1 M concentration)

Procedure:
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Dissolve the carboxylic acid in anhydrous DCM under Argon.

Add NMM, HOBt, and EDC·HCl sequentially at 0°C.

Stir for 15 minutes to activate the acid.

Add N-allyloxy-N-methylamine HCl.

Allow the mixture to warm to room temperature and stir for 12 hours.

Workup: Dilute with DCM, wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄.

Purification: Flash column chromatography (typically Hexanes/EtOAc).

Protocol B: Grignard Addition (Ketone Synthesis)
Reagents:

Allyl-Weinreb Amide (1.0 equiv)

Grignard Reagent (R-MgBr) (1.2 - 1.5 equiv)

THF (anhydrous)

Procedure:

Dissolve the amide in anhydrous THF and cool to 0°C (Note: -78°C is often unnecessary for

Weinreb amides unless the substrate is extremely fragile, but 0°C is standard to control

exotherm).

Add the Grignard reagent dropwise over 10 minutes.

Monitor by TLC (usually complete within 1-2 hours).

Quench: Carefully add 1N HCl (or sat. NH₄Cl) at 0°C. Crucial: The acid hydrolysis breaks the

stable metal chelate.

Extract with Et₂O or EtOAc.
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Protocol C: Palladium-Catalyzed Deallylation
Reagents:

Allyl-Weinreb Amide (1.0 equiv)

Pd(PPh₃)₄ (5 mol%)

N,N-Dimethylbarbituric acid (NDMBA) (3.0 equiv) [Scavenger]

DCM (degassed)

Procedure:

Dissolve the amide and NDMBA in degassed DCM.

Add Pd(PPh₃)₄ under an inert atmosphere.

Stir at 30°C for 2–6 hours.

Solvent evaporation followed by flash chromatography yields the N-hydroxy-N-methylamide.

Part 4: Comparative Data Analysis
Table 1: Chemoselectivity of Allyl-Weinreb vs. Standard Esters

Feature
Standard Ester (R-
CO-OMe)

Weinreb Amide (N-
OMe)

Allyl-Weinreb (N-
OAllyl)

Reaction with RMgX
Forms 3° Alcohol

(Over-addition)

Forms Ketone (Single

addition)

Forms Ketone (Single

addition)

Intermediate Stability
Unstable (Collapses

immediately)
Stable (Chelated) Stable (Chelated)

Deprotection to N-OH Impossible
Difficult / Harsh

Conditions
Facile (Pd-catalyzed)

Metathesis Activity None None Active (RCM partner)
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organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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